molecular formula C22H16FN3O2 B2735573 4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-48-3

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2735573
CAS RN: 898428-48-3
M. Wt: 373.387
InChI Key: GDWKGPDBKVWCNE-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, also known as TAK-901, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells. In

Scientific Research Applications

Synthesis of Related Compounds

The development of efficient synthesis methods for compounds with similar structural features is crucial for expanding the library of molecules available for biological testing and drug development. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals, showcases the ongoing efforts to improve synthetic routes for fluoro-containing compounds. Such methodologies could be relevant for synthesizing 4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and analogs thereof (Qiu et al., 2009).

Antimicrobial and Antiviral Applications

Benzoxaborole compounds have been highlighted for their wide-ranging therapeutic applications, including antibacterial, antifungal, anti-protozoal, and antiviral activities. The unique mechanism of action, attributed to the boron atom's electron-deficient nature, positions benzoxaboroles as promising candidates for developing new anti-infective agents. This suggests that compounds like 4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, if possessing similar structural motifs, could be explored for antimicrobial or antiviral applications (Nocentini et al., 2018).

Drug Design and Pharmacological Properties

The design of competitive, small-molecule inhibitors of coagulation factor Xa illustrates the approach taken to create highly selective and potent therapeutic agents. Research in this area involves identifying and optimizing molecular frameworks that can effectively interact with specific biological targets, a process that is likely applicable to the design and evaluation of 4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide for potential pharmacological uses (Pauls et al., 2001).

properties

IUPAC Name

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKGPDBKVWCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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